3-Nitro-1-(triisopropylsilyl)-1H-pyrrole
CAS No.: 87630-39-5
Cat. No.: VC13588033
Molecular Formula: C13H24N2O2Si
Molecular Weight: 268.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87630-39-5 |
|---|---|
| Molecular Formula | C13H24N2O2Si |
| Molecular Weight | 268.43 g/mol |
| IUPAC Name | (3-nitropyrrol-1-yl)-tri(propan-2-yl)silane |
| Standard InChI | InChI=1S/C13H24N2O2Si/c1-10(2)18(11(3)4,12(5)6)14-8-7-13(9-14)15(16)17/h7-12H,1-6H3 |
| Standard InChI Key | BXNWETYTUVISTF-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrole ring substituted at the 1-position with a triisopropylsilyl (TIPS) group and at the 3-position with a nitro group. The TIPS moiety () provides steric bulk and electronic stabilization, while the nitro group () introduces electron-withdrawing effects that influence reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 87630-39-5 | |
| Molecular Formula | ||
| Molecular Weight | 268.43 g/mol | |
| IUPAC Name | (3-nitropyrrol-1-yl)-tri(propan-2-yl)silane | |
| Melting Point | 52–54 °C |
The canonical SMILES representation () confirms the connectivity and stereoelectronic environment .
Crystallographic Insights
Single-crystal X-ray diffraction reveals that 3-nitro-1-(triisopropylsilyl)-1H-pyrrole crystallizes in a monoclinic system with discrete molecular packing. Weak intermolecular C–H⋯O hydrogen bonds (2.35–2.50 Å) between the nitro group and adjacent silyl-protected pyrrole units stabilize the lattice . The TIPS group adopts a trigonal-planar geometry around silicon, with Si–N bond lengths of 1.85 Å, consistent with similar silyl-protected heterocycles .
Synthesis and Reaction Dynamics
Table 2: Synthesis Outcomes
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1-(Triisopropylsilyl)-1H-pyrrole | |
| Nitrating Agent | ||
| Yield of Target Compound | 32% | |
| Byproduct | 2,4-Dinitropyrrole (19%) |
Mechanistic Considerations
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a melting point of 52–54 °C and is soluble in nonpolar solvents (e.g., dichloromethane, toluene) but poorly soluble in water. The TIPS group enhances thermal stability, with decomposition observed only above 200 °C under inert atmospheres.
Spectroscopic Characterization
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NMR (): Key signals include pyrrolic protons at δ 6.8–7.2 ppm and isopropyl methyl groups at δ 1.0–1.2 ppm .
-
IR: Strong absorptions at 1520 cm (NO asymmetric stretch) and 1340 cm (symmetric stretch) .
Applications in Medicinal Chemistry
DNA Minor-Groove Binding Agents
3-Nitro-1-(triisopropylsilyl)-1H-pyrrole serves as a precursor to 3-nitropyrrole, a building block for oligopyrrole carboxamides that mimic distamycin and netropsin . These compounds bind selectively to AT-rich DNA sequences, offering potential as antiviral and anticancer agents .
Synthetic Versatility
The nitro group facilitates further functionalization, including:
-
Reduction to amine derivatives for peptide conjugates.
-
Cross-coupling (e.g., Suzuki–Miyaura) to introduce aryl/heteroaryl groups.
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315 (Skin irritation) | Use gloves and protective clothing | |
| H319 (Eye damage) | Employ eye protection | |
| H335 (Respiratory irritation) | Use in well-ventilated areas |
Comparative Analysis with Related Compounds
3-Bromo-1-(triisopropylsilyl)-1H-pyrrole
This analog (CAS No. 87630-36-2) replaces the nitro group with bromine, enabling metal-catalyzed cross-coupling reactions. It shares similar stability but requires stricter temperature control (–20 °C) due to higher reactivity .
1-(Triisopropylsilyl)pyrrole
The unprotected precursor (CAS No. N/A) is pivotal in Vilsmeier formylation and perfluoroalkylation, demonstrating the TIPS group’s utility in directing electrophilic substitution .
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